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Compound of Interest

Compound Name:
1-(2-Bromoethoxy)-3-

(trifluoromethyl)benzene

Cat. No.: B093670 Get Quote

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS 18800-

39-0): Properties, Synthesis, and Applications in Drug Discovery

Introduction
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is a specialized aromatic chemical

intermediate that holds significant value for researchers and process chemists, particularly

within the pharmaceutical and agrochemical industries. Its molecular architecture is

distinguished by two key functional moieties attached to a benzene ring in a meta-

configuration: a reactive bromoethoxy group and a bio-functionally important trifluoromethyl

group.

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, renowned for

its ability to enhance critical drug-like properties.[1] Its strong electron-withdrawing nature and

high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and

binding affinity to biological targets.[2][3] Concurrently, the 2-bromoethoxy side chain provides

a versatile and reactive handle. The primary bromide is an excellent leaving group, making the

compound an ideal substrate for nucleophilic substitution reactions to build more complex

molecular scaffolds.[4]

This guide, prepared from the perspective of a Senior Application Scientist, offers a

comprehensive technical overview of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene. It

moves beyond a simple recitation of data to explain the causality behind its properties and
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applications, providing field-proven insights for its effective use in a research and development

setting.

Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's physical and spectroscopic properties is fundamental

to its successful application in synthesis and analysis. These characteristics dictate reaction

conditions, purification strategies, and structural confirmation.

Chemical and Physical Properties
The core quantitative data for 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene are

summarized below. These values are critical for experimental design, from calculating molar

equivalents to setting appropriate temperatures for reactions and distillations.

Property Value Source(s)

CAS Number 18800-39-0 [5][6]

Molecular Formula C₉H₈BrF₃O [5][6]

Molecular Weight 269.07 g/mol [5]

Boiling Point 116-118 °C [6][7]

Density 1.523 g/cm³ [6][8]

Flash Point 130.4 °C [6][8]

PSA 9.2 Å² [6][8]

XLogP3 3.5 [6][8]

Synonyms

1-Bromo-2-(m-

trifluoromethylphenoxy)ethane,

2-Bromoethyl α,α,α-trifluoro-m-

tolyl ether, 3-(2-

Bromoethoxy)benzotrifluoride

[6][7]

Spectroscopic Characterization (Predicted)
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While specific spectra for this compound are not widely published, its structure allows for

reliable prediction of its key spectroscopic features. This predictive analysis is a crucial skill for

chemists to verify the identity and purity of synthesized materials.

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic

region (approx. δ 7.0-7.5 ppm) should display complex multiplets corresponding to the four

protons on the 1,3-disubstituted benzene ring. The aliphatic region should feature two

triplets, a downfield triplet around δ 4.3 ppm for the methylene group attached to the oxygen

(-OCH₂-), and an upfield triplet around δ 3.6 ppm for the methylene group attached to the

bromine (-CH₂Br), each with a coupling constant (J) of approximately 6-7 Hz.

¹³C NMR: The carbon spectrum will show nine distinct signals. The trifluoromethyl carbon will

appear as a quartet (due to C-F coupling) around δ 120-125 ppm.[9] Four signals are

expected in the aromatic region (δ 115-160 ppm), including the carbon attached to the ether

oxygen at the most downfield position. Two aliphatic signals will be present, corresponding to

the -OCH₂- (approx. δ 68 ppm) and -CH₂Br (approx. δ 30 ppm) carbons.

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the

trifluoromethyl group. It is expected to show a single, sharp singlet around δ -62 ppm, a

characteristic chemical shift for an aromatic -CF₃ group.[9]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will reveal a

characteristic molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes

(⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of nearly equal intensity for the molecular

ion at m/z 268 and 270. Key fragmentation patterns would likely include the loss of the

bromine atom and cleavage of the ethyl ether side chain.[10]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key

absorbances: strong C-F stretching bands in the 1350-1100 cm⁻¹ region, a prominent C-O-C

(ether) stretching band around 1250-1050 cm⁻¹, aromatic C-H stretching just above 3000

cm⁻¹, and aromatic C=C stretching bands around 1600 and 1475 cm⁻¹.[11]

Part 2: Synthesis and Reactivity
Synthetic Protocol: Williamson Ether Synthesis
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The most direct and common method for preparing 1-(2-Bromoethoxy)-3-
(trifluoromethyl)benzene is the Williamson ether synthesis. This robust and reliable reaction

involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.

Objective: To synthesize 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene from 3-

(trifluoromethyl)phenol and 1,2-dibromoethane.

Methodology:

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable polar aprotic solvent

such as acetone or acetonitrile.

Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the

solution.

Causality: Potassium carbonate is an ideal choice as it is strong enough to deprotonate

the phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause side

reactions. It is also inexpensive and easily removed during workup.

Nucleophilic Substitution: Add 1,2-dibromoethane (2.0-3.0 eq.) to the mixture.

Causality: An excess of 1,2-dibromoethane is used to favor the desired monosubstitution

product and minimize the formation of the bis-aryloxyethane byproduct.

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction

progress using Thin Layer Chromatography (TLC). The reaction is typically complete within

4-8 hours.

Workup and Purification:

Cool the reaction mixture to room temperature and filter to remove the inorganic salts

(K₂CO₃ and KBr).

Evaporate the solvent under reduced pressure.
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Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or

dichloromethane.

Wash the organic layer sequentially with water and brine to remove any remaining salts

and water-soluble impurities.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate in vacuo.

Final Purification: Purify the crude product via vacuum distillation or column chromatography

on silica gel to yield the final product as a pure oil.[12]
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Caption: Workflow for Williamson Ether Synthesis.

Reactivity Profile
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The synthetic utility of this compound stems from two primary sites of reactivity: the alkyl

bromide and the aromatic ring.

Nucleophilic Substitution at the Bromoethyl Chain: The C-Br bond is polarized, making the

primary carbon electrophilic and an excellent target for a wide range of nucleophiles in Sₙ2

reactions. This allows for the facile introduction of functionalities such as:

Amines: To form secondary or tertiary amines, which are common in pharmaceutical

scaffolds.

Azides: To generate azides, which can then be reduced to primary amines or used in "click

chemistry" reactions (Huisgen cycloadditions).

Thiols: To create thioethers.

Cyanides: To extend the carbon chain and provide a handle for further elaboration into

carboxylic acids or amines.

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS, but the

outcome is governed by the competing directing effects of the two substituents.[13]

-OCH₂CH₂Br group: This ether group is an ortho, para-director and an activating group

due to the lone pairs on the oxygen atom.

-CF₃ group: This is a strong deactivating group and a meta-director due to its powerful

electron-withdrawing inductive effect.

In a competitive scenario, the deactivating effect of the -CF₃ group is dominant. Therefore,

electrophilic substitution on this ring is generally difficult and will preferentially occur at the

position meta to the -CF₃ group and ortho or para to the ether group. This predictable

regioselectivity can be exploited in multi-step syntheses.

Caption: Key Reactivity Pathways of the Title Compound.

Part 3: Application in Drug Discovery
The strategic incorporation of fluorine-containing building blocks is a proven method for

optimizing lead compounds in drug discovery.[1] 1-(2-Bromoethoxy)-3-
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(trifluoromethyl)benzene serves as a quintessential example of such a scaffold.

Workflow: Integrating the Building Block into a
Discovery Cascade
This compound is not an end-product but a starting material. Its value is realized in its ability to

generate libraries of diverse analog structures for biological screening and the development of

Structure-Activity Relationships (SAR).

Hypothetical Workflow for Library Synthesis:

Scaffold Reaction: A primary or secondary amine, representing a core pharmacophore, is

reacted with 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene in an Sₙ2 reaction to form a

new carbon-nitrogen bond. A non-nucleophilic base (e.g., diisopropylethylamine) is used to

scavenge the HBr byproduct.

Parallel Synthesis: This reaction is performed in parallel across a plate of 24, 48, or 96

unique amines in an array synthesizer, creating a library of novel compounds. Each new

molecule retains the trifluoromethylphenyl ether core but varies in the amine-derived portion.

Purification: The resulting library is purified using high-throughput methods, such as

preparative HPLC-MS, which separates the desired product and confirms its mass

simultaneously.

Biological Screening: The purified compounds are submitted to a high-throughput biological

assay (e.g., an enzyme inhibition or receptor binding assay) to identify "hits"—compounds

that show activity against the biological target.

SAR Analysis: The activity data is correlated with the structural changes across the library.

This analysis informs the next round of synthesis, guiding chemists to design more potent

and selective drug candidates. For instance, if amines with aromatic rings show higher

activity, the next library will focus on exploring a wider variety of aromatic amines.
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Caption: Drug Discovery Workflow Using the Building Block.

Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

While comprehensive toxicological data for this specific compound is limited, its structure as a

halogenated and aromatic irritant necessitates careful handling.

GHS Hazard Information
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Based on data from suppliers and structurally related compounds, 1-(2-Bromoethoxy)-3-
(trifluoromethyl)benzene is classified as an irritant.[5][6]

Category Information

Pictogram(s) GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin irritation.[14][15]H319:

Causes serious eye irritation.[14][15]H335: May

cause respiratory irritation.[14][15]

Precautionary Statements

P261: Avoid breathing vapors/mist.P280: Wear

protective gloves/eye protection/face

protection.P302+P352: IF ON SKIN: Wash with

plenty of soap and water.P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling and Storage Recommendations
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical

fume hood to prevent inhalation of vapors.[16] An eyewash station and safety shower must

be readily accessible.[17]

Personal Protective Equipment (PPE):

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

Skin and Body Protection: A lab coat should be worn at all times. Avoid exposing skin.

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Wash hands

thoroughly after handling. Prevent the formation of aerosols.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep

away from incompatible materials such as strong oxidizing agents. Room temperature

storage is generally acceptable.[7]

Conclusion
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is more than a mere collection of atoms; it is

a strategically designed tool for chemical innovation. Its trifluoromethyl group offers a proven

route to enhance biological properties, while the bromoethoxy chain provides a reliable anchor

point for synthetic elaboration. By understanding its physicochemical properties, mastering its

synthesis, and appreciating its reactivity, researchers in drug development and materials

science can leverage this powerful building block to construct novel molecules with desired

functions, accelerating the pace of discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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